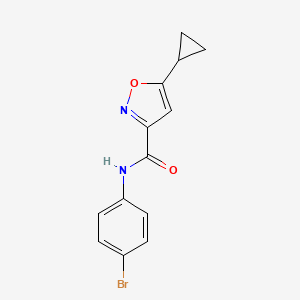

![molecular formula C22H26N6O2 B5524565 3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, including those fused with morpholine and pyrimidine rings, have garnered interest due to their diverse pharmacological activities. These compounds are studied extensively for their potential in drug discovery and development, with a focus on their synthesis, structural characteristics, and chemical properties.

Synthesis Analysis

Synthesis of such complex molecules often involves multi-step reactions, starting from basic heterocyclic units. Enantioselective synthesis strategies for scaffolds bearing indole cores fused with morpholine rings have been explored, highlighting the importance of chirality in bioactive compounds (Dupeux & Michelet, 2022). Furthermore, the synthesis of indoles is a vast field with numerous methods, including the Fischer synthesis, which is crucial for constructing indole and its derivatives (Taber & Tirunahari, 2011).

Molecular Structure Analysis

The molecular structure of indole derivatives is critical for their bioactive properties. The indole core, when fused with other rings like morpholine and pyrimidine, contributes to a compound's ability to interact with biological targets. The structural analysis involves understanding the spatial arrangement and electronic distribution within the molecule, which affects its reactivity and binding affinity.

Chemical Reactions and Properties

Indole and its derivatives undergo various chemical reactions, such as electrophilic substitution, which is fundamental for functionalizing the molecule at specific positions. Morpholine derivatives are synthesized from amino alcohols and are essential in medicinal chemistry due to their versatility and bioactivity (Palchikov, 2013). Pyrimidine, another core unit, is pivotal in nucleic acid structures and pharmaceuticals, showcasing diverse reactivity for synthesizing bioactive compounds.

科学的研究の応用

Antibacterial Properties

A study by Tucker et al. (1998) discussed the antibacterial properties of oxazolidinones, specifically focusing on compounds related to the morpholine derivative linezolid and the piperazine derivative eperezolid. These compounds demonstrated significant antibacterial activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus.

Anticancer Activity

Kumar et al. (2013) reported on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. They found that certain compounds exhibited good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).

Neuroprotective Properties

Research by Nirogi et al. (2017) focused on the discovery and development of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists. These compounds were identified for potential treatment of cognitive disorders, including Alzheimer's disease, due to their high selectivity and efficacy in preclinical studies.

Synthesis of Dihydropyrimidinone Derivatives

Bhat et al. (2018) explored the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. They developed a simple and efficient method for synthesizing these compounds, which might have potential applications in various fields of chemistry and biology (Bhat et al., 2018).

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, with some showing high inhibitory activity on cyclooxygenase-2 (COX-2).

Aminomethylation of Substituted Pyrroles and Indoles

Research by Markova et al. (2017) investigated the aminomethylation of substituted pyrroles and indoles, leading to the formation of 2-aminomethylpyrroles and 2-aminomethyl-4,5,6,7-tetrahydroindoles. These compounds have potential as building blocks for the synthesis of biologically active polymers and other indole derivatives.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c29-21(15-17-16-24-19-4-2-1-3-18(17)19)27-9-7-26(8-10-27)20-5-6-23-22(25-20)28-11-13-30-14-12-28/h1-6,16,24H,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHTXLSKZQWQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)